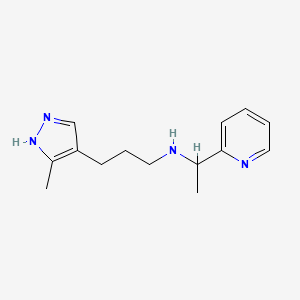
3-(5-methyl-1H-pyrazol-4-yl)-N-(1-pyridin-2-ylethyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-methyl-1H-pyrazol-4-yl)-N-(1-pyridin-2-ylethyl)propan-1-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MPPA and has been the subject of extensive research in recent years.
Mécanisme D'action
The exact mechanism of action of MPPA is not fully understood, but it is believed to act by modulating the activity of certain neurotransmitters in the brain. MPPA has been shown to bind to the dopamine transporter, which regulates the levels of dopamine in the brain. By modulating the activity of the dopamine transporter, MPPA may be able to regulate the levels of dopamine in the brain, which could have implications for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
MPPA has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that MPPA can inhibit the growth of certain cancer cells by inducing apoptosis, or programmed cell death. In addition, MPPA has been shown to modulate the activity of certain neurotransmitters in the brain, including dopamine and norepinephrine. These effects could have implications for the treatment of various diseases, including cancer and neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPPA in lab experiments is its potential as a drug candidate for the treatment of various diseases. MPPA has been shown to have a number of potential therapeutic applications, including in the treatment of Alzheimer's disease, Parkinson's disease, and cancer. However, one of the limitations of using MPPA in lab experiments is its relatively complex synthesis process, which can make it difficult to obtain in large quantities.
Orientations Futures
There are a number of future directions for research on MPPA. One potential direction is the development of new drugs based on the structure of MPPA for the treatment of various diseases. Another potential direction is the study of the mechanism of action of MPPA, which could help to identify new targets for the development of new drugs. Finally, future research could focus on improving the synthesis process for MPPA, which could make it more accessible for use in lab experiments.
Méthodes De Synthèse
The synthesis of MPPA involves a multistep process that includes the reaction of 5-methyl-1H-pyrazole-4-carboxylic acid with 1-(2-bromoethyl)pyridin-2-amine to form an intermediate compound. This intermediate compound is then reacted with 1,3-diaminopropane to yield the final product, 3-(5-methyl-1H-pyrazol-4-yl)-N-(1-pyridin-2-ylethyl)propan-1-amine.
Applications De Recherche Scientifique
MPPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, MPPA has been identified as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. In neuroscience, MPPA has been shown to modulate the activity of certain neurotransmitters, making it a potential target for the development of new drugs for the treatment of neurological disorders. In cancer research, MPPA has been shown to inhibit the growth of certain cancer cells, making it a potential candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
3-(5-methyl-1H-pyrazol-4-yl)-N-(1-pyridin-2-ylethyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4/c1-11-13(10-17-18-11)6-5-9-15-12(2)14-7-3-4-8-16-14/h3-4,7-8,10,12,15H,5-6,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMVWIZCXHOBLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CCCNC(C)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-methyl-1H-pyrazol-4-yl)-N-(1-pyridin-2-ylethyl)propan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(5-methyl-1H-pyrazol-4-yl)-N-[(1-methylpyrazol-4-yl)methyl]propan-1-amine](/img/structure/B7590032.png)
![2-[Cyclopentyl-[(2,5-difluorophenyl)methyl]amino]ethanol](/img/structure/B7590034.png)


![3-[(3-Ethoxyspiro[3.3]heptan-1-yl)amino]pentanenitrile](/img/structure/B7590056.png)
![5-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-propan-2-ylpyrimidine-4-carboxamide](/img/structure/B7590070.png)
![N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]pyrrolidine-2-carboxamide](/img/structure/B7590077.png)
![5-[(4-Methoxypiperidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B7590098.png)
![(5-chloro-2-propan-2-ylpyrimidin-4-yl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7590101.png)
![4-[(3-Bromothiophene-2-carbonyl)amino]butanoic acid](/img/structure/B7590106.png)
![5-[(2-Ethylmorpholin-4-yl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B7590115.png)
![N-([1,3]thiazolo[5,4-b]pyridin-2-ylmethyl)aniline](/img/structure/B7590116.png)

![2-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-phenylpropanamide](/img/structure/B7590133.png)